molecular formula C32H48N2O2 B033766 4-Nitro-4'-(octadecylamino)stilbene CAS No. 110138-83-5

4-Nitro-4'-(octadecylamino)stilbene

Cat. No. B033766
M. Wt: 492.7 g/mol
InChI Key: AGCWNVFSUWACRE-VHEBQXMUSA-N
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Description

4-Nitro-4’-(octadecylamino)stilbene, also known as 4-(Octadecylamino)-4′-nitrostilbene or N-Octadecyl-4′-nitro-4-stilbenamine (OANS), is a lipophilic stilbene-dye . It is suitable for fluorescence .


Molecular Structure Analysis

The empirical formula of 4-Nitro-4’-(octadecylamino)stilbene is C32H48N2O2 . Its molecular weight is 492.74 . The SMILES string representation of the molecule is CCCCCCCCCCCCCCCCCCNc1ccc(cc1)\\C=C\\c2ccc(cc2)N+=O .


Physical And Chemical Properties Analysis

4-Nitro-4’-(octadecylamino)stilbene has a melting point of 130-132°C . It is soluble in DMF, DMSO, and toluene . It exhibits fluorescence with an excitation wavelength (λex) of 441 nm and an emission wavelength (λem) of approximately 545 nm in toluene .

Scientific Research Applications

  • Electron Transfer Reactions : 4-Nitro-cis-stilbene is involved in electron transfer reactions, forming paramagnetic products and an anion-radical. These radicals participate in isomerization but cannot protonate (Todres, Starodubtseva, & Kursanov, 1974).

  • Optical Switching : 4dialkylamino-4'nitro-stilbene polymer channel waveguides exhibit potential for all-optical switching, with significant nonlinearity at 1319 nm (Kim et al., 1993).

  • Non-linear Optical Chromophores : The molecule 4-[N,N-dimethylamino]-4′-nitro stilbene (DANS) shows intramolecular charge transfer contributing to the linear electro-optic effect, with strong vibrational modes enhancing this effect (Vijayakumar et al., 2008).

  • Medicinal Chemistry : Stilbene-based compounds show potential in treating diseases like cancer, Alzheimer's, and aging, suggesting applications in therapeutic fields (Giacomini et al., 2016).

  • PET Imaging for Alzheimer's : Derivatives of stilbene, such as [(11)C]4, have shown potential as PET imaging agents for mapping Abeta plaques in Alzheimer's disease patients' brains (Ono et al., 2003).

  • Photonic Materials : Push-pull stilbenes exhibit low-frequency vibrational modes that can be leveraged to create photonic materials with enhanced optical properties (Rijkenberg et al., 2002).

  • Wavelength-Dependent Photodegradation : 4-Dimethylamino-4'-nitrostilbene (DANS) demonstrates strong wavelength and absorption mechanism dependency in its photodegradation, affecting the operating lifetime of electro-optic devices (Zhang, Canva, & Stegeman, 1998).

  • Nonlinear Optical Polymers : Polyacrylates bearing aminonitro-stilbene and -azobenzene dyes have been synthesized for nonlinear optical applications (Robello, 1990).

properties

IUPAC Name

4-[(E)-2-(4-nitrophenyl)ethenyl]-N-octadecylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28-33-31-24-20-29(21-25-31)18-19-30-22-26-32(27-23-30)34(35)36/h18-27,33H,2-17,28H2,1H3/b19-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCWNVFSUWACRE-VHEBQXMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-4'-(octadecylamino)stilbene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CJ Westcott - 2011 - cedar.wwu.edu
Though the sun's energy is the world's most prominent renewable energy resource, technologies such as photovoltaics (PVs) have yet to become a significant factor in the energy …
Number of citations: 4 cedar.wwu.edu

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